Ono-DI-004
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Overview
Description
ONO-DI-004 is a synthetic organic compound known for its role as a selective EP1 Prostanoid receptor agonist . It has a molecular formula of C24H38O6 and a molecular weight of 422.55 g/mol . This compound is primarily used in scientific research to study the effects of EP1 receptor activation in various biological processes .
Preparation Methods
The synthesis of ONO-DI-004 involves several steps, starting with the preparation of the key intermediate, which is then subjected to various chemical reactions to form the final product. The synthetic route typically includes the following steps :
Formation of the Intermediate: The initial step involves the preparation of a cyclopentyl derivative through a series of reactions, including hydrolysis and esterification.
Cyclization: The intermediate undergoes cyclization to form a cyclopentane ring.
Functional Group Modification: The cyclopentane derivative is then modified to introduce the necessary functional groups, such as hydroxyl and carboxyl groups.
Final Assembly: The final step involves the coupling of the modified cyclopentane derivative with a cyclohexane carboxylic acid derivative to form this compound.
Chemical Reactions Analysis
ONO-DI-004 undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ONO-DI-004 has a wide range of applications in scientific research :
Chemistry: It is used to study the chemical properties and reactivity of EP1 receptor agonists.
Biology: this compound is used to investigate the role of EP1 receptors in various biological processes, including inflammation, pain perception, and cell signaling.
Industry: While its industrial applications are limited, this compound is used in the development of new pharmaceuticals targeting EP1 receptors.
Mechanism of Action
ONO-DI-004 exerts its effects by selectively activating the EP1 Prostanoid receptor . This receptor is a G-protein-coupled receptor that mediates various physiological responses, including inflammation and pain perception . Upon activation by this compound, the EP1 receptor triggers intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+), leading to the modulation of cellular functions .
Comparison with Similar Compounds
ONO-DI-004 is unique among EP1 receptor agonists due to its high selectivity and potency . Similar compounds include:
Butaprost: An EP2 receptor agonist used to study the role of EP2 receptors in smooth muscle relaxation.
ONO-AE1-329: An EP4 receptor agonist used in research on vascular smooth muscle relaxation.
ONO-8713: An EP1 receptor antagonist used to investigate the inhibitory effects on EP1 receptor activation.
Compared to these compounds, this compound is specifically designed to selectively activate the EP1 receptor, making it a valuable tool for studying the specific effects of EP1 receptor activation in various biological systems .
Properties
CAS No. |
87-71-8 |
---|---|
Molecular Formula |
C24H38O6 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]acetyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H38O6/c1-3-4-5-15(2)12-18(25)10-11-19-20(23(28)14-22(19)27)13-21(26)16-6-8-17(9-7-16)24(29)30/h10-11,15-20,22,25,27H,3-9,12-14H2,1-2H3,(H,29,30)/b11-10+/t15-,16?,17?,18+,19+,20+,22+/m0/s1 |
InChI Key |
KWRRIFVHVJWXPU-HVCOQRSISA-N |
SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)C2CCC(CC2)C(=O)O)O)O |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O |
Synonyms |
ONO-DI-004 |
Origin of Product |
United States |
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